[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid
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Overview
Description
[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid is a chemical compound with the molecular formula C7H8N2O3S It is characterized by the presence of a pyrimidine ring substituted with a hydroxy group at the 4-position, a methyl group at the 5-position, and a sulfanylacetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as urea and β-ketoesters.
Introduction of Substituents: The hydroxy and methyl groups are introduced at the 4- and 5-positions of the pyrimidine ring, respectively, through selective substitution reactions.
Attachment of the Sulfanylacetic Acid Moiety: The final step involves the introduction of the sulfanylacetic acid group at the 2-position of the pyrimidine ring. This can be achieved through a nucleophilic substitution reaction using appropriate thiol and acetic acid derivatives.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: [(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the hydroxy group to a methoxy group.
Substitution: The hydroxy and sulfanyl groups can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in the presence of suitable leaving groups.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Methoxy derivatives or other reduced forms.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition, as it may interact with specific biological targets.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfanyl groups can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The pyrimidine ring can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
[(4-Hydroxy-5-methyl-2-pyrimidinyl)sulfanyl]acetic acid can be compared with other similar compounds, such as:
- [(4-Hydroxy-6-methyl-5-phenoxy-2-pyrimidinyl)thio]acetic acid
- [(4-Methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetic acid
- [(4-Oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetic acid
These compounds share structural similarities but differ in the nature and position of substituents on the pyrimidine ring. This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
882865-36-3 |
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Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
2-[(5-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C7H8N2O3S/c1-4-2-8-7(9-6(4)12)13-3-5(10)11/h2H,3H2,1H3,(H,10,11)(H,8,9,12) |
InChI Key |
IHRZZRVRGSSKSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(NC1=O)SCC(=O)O |
Origin of Product |
United States |
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